molecular formula C16H18ClFN2 B11766352 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B11766352
M. Wt: 292.78 g/mol
InChI Key: QCIAGONRHMKRMD-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolo[3,2-b]pyridine core, which is further substituted with dimethyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and 1,3-diketones.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolo[3,2-b]pyridine core.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like fluorobenzyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolo[3,2-b]pyridine core contributes to its overall biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and biological activities.

    Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring, known for their unique chemical and biological properties.

Uniqueness

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group and dimethyl substitution enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C16H18ClFN2

Molecular Weight

292.78 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C16H17FN2.ClH/c1-16(2)10-19-14-8-12(9-18-15(14)16)7-11-3-5-13(17)6-4-11;/h3-6,8-9,19H,7,10H2,1-2H3;1H

InChI Key

QCIAGONRHMKRMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)CC3=CC=C(C=C3)F)C.Cl

Origin of Product

United States

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